molecular formula C21H18FN5O2S B2945691 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 894060-47-0

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2945691
CAS No.: 894060-47-0
M. Wt: 423.47
InChI Key: CHEOAJYAVGZRHO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, an ethoxyphenyl group, a thiol group, and a fluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS are typically used to confirm the structure of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the triazolo[4,3-b]pyridazine ring might participate in nucleophilic substitution reactions, while the thiol group could be involved in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Anticancer and Antiproliferative Effects

Research on similar compounds has shown promising anticancer and antiproliferative activities. For instance, modifications of certain acetamide groups to include alkylurea moieties have resulted in compounds with potent antiproliferative activities against various human cancer cell lines, including reduced toxicity and significant tumor growth inhibition in mouse models. This suggests that structural analogs of the specified compound could potentially serve as potent PI3K inhibitors and effective anticancer agents (Xiao-meng Wang et al., 2015).

Insecticidal Assessment

Some innovative heterocycles incorporating thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, indicating that related compounds might have applications in agricultural pest control (A. Fadda et al., 2017).

Antioxidant and Anticancer Activity

Novel derivatives have shown antioxidant and anticancer activities, suggesting that compounds with similar structural features could be explored for their potential in treating various cancers and for their antioxidant properties (I. Tumosienė et al., 2020).

Synthesis and Structural Analysis

Studies have also focused on the synthesis, structure analysis, and potential biological activities of pyridazine derivatives, highlighting the versatility of these compounds in medicinal chemistry and their significant pharmaceutical importance (Hamdi Hamid Sallam et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, especially if it is new or not well-studied .

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-17-9-3-14(4-10-17)18-11-12-19-24-25-21(27(19)26-18)30-13-20(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEOAJYAVGZRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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